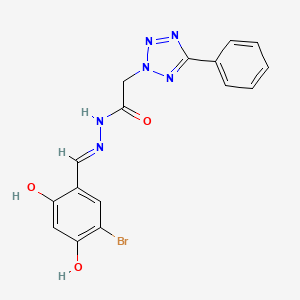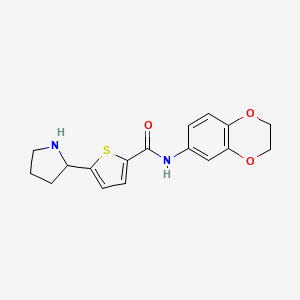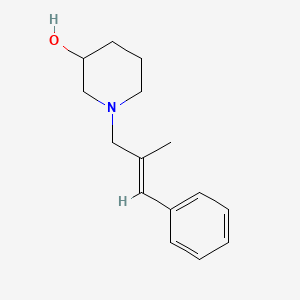
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol, also known as MPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPP belongs to the family of piperidinol compounds that have been studied for their pharmacological properties.
作用機序
The exact mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol is not fully understood. However, it is believed that 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol acts on the central nervous system by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved motor function and mood. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been shown to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has several advantages for lab experiments. It is relatively easy to synthesize and can be purified to a high degree of purity. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been extensively studied, making it a well-characterized compound. However, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has several limitations for lab experiments. It is a controlled substance and can only be used in licensed facilities. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has potential health hazards, and proper safety precautions must be taken when handling it.
将来の方向性
There are several future directions for the study of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol. One potential direction is the development of new drugs based on the pharmacological properties of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol. Another direction is the study of the mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol to better understand its effects on the brain. Additionally, the use of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol in the treatment of Parkinson's disease and other neurological disorders could be further explored.
Conclusion:
In conclusion, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its pharmacological properties, including its anticonvulsant, analgesic, and sedative properties. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been studied for its potential use in the treatment of Parkinson's disease. While 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has several advantages for lab experiments, it also has limitations, and proper safety precautions must be taken when handling it. There are several future directions for the study of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol, including the development of new drugs and the study of its mechanism of action.
合成法
The synthesis of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol involves the reaction of 1-(2-methyl-3-phenylpropyl)piperidin-4-one with sodium borohydride in the presence of acetic acid. This reaction results in the reduction of the ketone group to a hydroxyl group, leading to the formation of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol. The purity of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol can be increased by recrystallization from a suitable solvent.
科学的研究の応用
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has been shown to exhibit anticonvulsant, analgesic, and sedative properties, making it a potential candidate for the development of new drugs. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
特性
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13(10-14-6-3-2-4-7-14)11-16-9-5-8-15(17)12-16/h2-4,6-7,10,15,17H,5,8-9,11-12H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLAWSWLBBYGOW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6013469.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6013476.png)
![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)
![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)
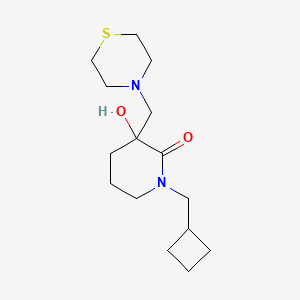
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013505.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)
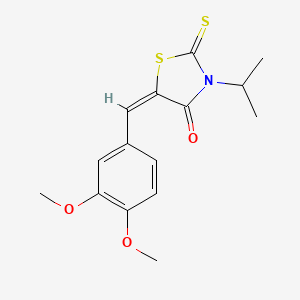
![1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B6013525.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B6013529.png)
